

## Application Notes: Plaque Reduction Neutralization Test (PRNT) for Ebolavirus (EBOV)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EBOV-IN-1 |           |
| Cat. No.:            | B2605485  | Get Quote |

#### Introduction

The Plaque Reduction Neutralization Test (PRNT) is the gold-standard serological assay for quantifying levels of neutralizing antibodies against Ebolavirus (EBOV). This test measures the ability of antibodies in a serum or plasma sample to inhibit the infection of susceptible cells by the virus. The resulting reduction in the number of plaques, or zones of cell death, is used to determine the neutralizing antibody titer. This methodology is crucial for evaluating the immunogenicity of vaccine candidates, screening therapeutic antibody candidates, and conducting sero-surveillance studies to understand population immunity.

The protocols described herein are applicable to various Ebolavirus species, including a hypothetical strain designated **EBOV-IN-1**, and can be performed with live, replication-competent virus under Biosafety Level 4 (BSL-4) containment or with safer, replication-incompetent pseudoviruses at BSL-2.

#### Principle of the Assay

The PRNT is based on the principle that specific neutralizing antibodies will bind to the surface glycoproteins of the Ebola virus, preventing the virus from entering and infecting susceptible host cells.[1][2] A known quantity of virus is incubated with serial dilutions of a test serum sample. This virus-antibody mixture is then added to a monolayer of cultured cells, typically Vero E6 cells.[3] If neutralizing antibodies are present, they will block viral entry, and fewer cells



will become infected. After an incubation period, a semi-solid overlay (like agarose or methylcellulose) is added to restrict the spread of the virus, ensuring that any new infections are localized to the immediate vicinity of the initially infected cells, thus forming discrete plaques.[1] These plaques are then visualized by staining, and the number of plaques is counted. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that reduces the number of plaques by a specified percentage (e.g., 50% or 80%) compared to a control with no antibodies.[4]

# Visualized Experimental Workflow and Neutralization Principle

The following diagrams illustrate the standard workflow for a PRNT assay and the underlying biological principle of viral neutralization.



Click to download full resolution via product page



Caption: Standard workflow of the Plaque Reduction Neutralization Test (PRNT).



Click to download full resolution via product page

Caption: Principle of antibody-mediated neutralization of Ebolavirus.

# Experimental Protocols Protocol 1: Live Ebolavirus PRNT (BSL-4)

This protocol is for use with live, replication-competent Ebolavirus and must be performed under BSL-4 containment conditions.

#### Materials:

Cells: Vero E6 cells



- Virus: Ebolavirus (e.g., **EBOV-IN-1**), stock with a known titer (PFU/mL)
- Media: Dulbecco's Modified Eagle's Medium (DMEM), Minimal Essential Media (MEM), Fetal Bovine Serum (FBS)
- Reagents: Guinea Pig Complement, 1.25% Avicel or 1% Agarose, 0.2% Crystal Violet solution in 10% neutral-buffered formalin, Phosphate-Buffered Saline (PBS)
- Plates: 6-well sterile tissue culture plates
- Test Samples: Heat-inactivated serum or plasma

#### Procedure:

- Cell Seeding: Seed 6-well plates with Vero E6 cells to form a 90-100% confluent monolayer on the day of infection.
- Serum Dilution: Prepare serial two-fold or four-fold dilutions of the heat-inactivated test serum in DMEM. A typical starting dilution is 1:10 or 1:20. Include a positive control antibody and a negative control serum.
- Virus-Antibody Incubation: Mix the diluted serum samples with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) of EBOV. Some protocols include 5% guinea pig complement in this step to enhance neutralization.
- Incubation: Incubate the virus-serum mixtures for 1 hour at 37°C in a 5% CO2 incubator.
- Inoculation: Remove the culture medium from the Vero E6 cell monolayers and inoculate the cells in duplicate with 300 μL of the virus-serum mixtures. Include virus-only control wells to establish a baseline plaque count.
- Adsorption: Rock the plates every 15 minutes for 1 hour at 37°C to allow the virus to adsorb to the cells.
- Overlay: After the adsorption period, add 2 mL of overlay medium (e.g., 1.25% Avicel in MEM) to each well. Do not remove the inoculum.
- Incubation: Incubate the plates at 37°C with 5% CO<sub>2</sub> for 7-8 days.



- Fixation and Staining: After incubation, remove the overlay and fix the cell monolayers for at least 30 minutes with 1 mL of 0.2% crystal violet solution in formalin.
- Washing and Drying: Gently wash the plates with tap water and allow them to air dry.
- Plaque Counting: Count the number of plaques in each well.

### Protocol 2: Pseudovirus-Based PRNT (BSL-2)

This safer alternative uses a recombinant Vesicular Stomatitis Virus (rVSV) or lentivirus backbone expressing the EBOV glycoprotein (GP) and often a reporter gene like Green Fluorescent Protein (GFP). This assay can be performed at BSL-2.

#### Materials:

- Cells: Vero E6 cells
- Virus: rVSV-EBOVgp-GFP (or similar), stock with a known titer (PFU/mL or TCID50/mL)
- Media & Reagents: Same as BSL-4 protocol, but Bacto-agar can be used for the overlay.
- Plates: 6-well or 96-well sterile tissue culture plates

#### Procedure:

- Cell Seeding: Seed appropriate plates with Vero E6 cells to achieve a confluent monolayer.
- Serum Dilution: Prepare serial dilutions of the heat-inactivated test serum as described for the BSL-4 protocol.
- Virus-Antibody Incubation: Mix the diluted serum with a virus suspension containing approximately 100 PFU of the pseudovirus. Incubate for 1 hour at 37°C.
- Inoculation: Inoculate the Vero E6 cell monolayers with the virus-serum mixtures and incubate for 1 hour at 37°C.
- Overlay: Aspirate the inoculum and overlay the cells with medium containing 1% Bacto-agar or another semi-solid medium.



- Incubation: Incubate the plates at 37°C for 48 hours.
- Plaque Counting/Signal Reading:
  - For plaque-based assays, plaques can be counted directly if they are visible (e.g., GFP-expressing plaques under a fluorescence microscope).
  - Alternatively, for high-throughput 96-well formats, fluorescence can be measured using an automated plate reader.

## **Data Presentation and Analysis**

Quantitative data from PRNT assays should be systematically organized for clear interpretation. The primary endpoint is the neutralization titer, typically expressed as PRNT50 or PRNT80.

Table 1: Key Parameters for EBOV Neutralization Assays

| Parameter       | BSL-4 Live Virus<br>PRNT  | BSL-2 Pseudovirus<br>PRNT | BSL-2<br>Fluorescence<br>Reduction (FRNT) |
|-----------------|---------------------------|---------------------------|-------------------------------------------|
| Virus           | Wild-type Ebolavirus      | rVSV-EBOVgp-GFP           | rVSV-EBOVgp-GFP                           |
| Containment     | BSL-4                     | BSL-2                     | BSL-2                                     |
| Cell Line       | Vero E6                   | Vero E6                   | Vero E6                                   |
| Plate Format    | 6-well                    | 6-well                    | 96-well                                   |
| Virus Input     | ~100 PFU/well             | ~100 PFU/well             | ~2,000 TCID50/well                        |
| Incubation Time | 7 days                    | 48 hours                  | 26 hours                                  |
| Readout         | Plaque Count<br>(Stained) | Plaque Count (GFP)        | GFP Fluorescence<br>Intensity             |
| Endpoint        | PRNT50 / PRNT80           | PRNT50 / PRNT80           | FRNT50                                    |

Data Analysis



- Calculate Percent Neutralization: For each serum dilution, calculate the percent neutralization using the following formula: % Neutralization = [1 - (Plaque count in test well / Average plaque count in virus control wells)] \* 100
- Determine Titer: The PRNT50 titer is the reciprocal of the serum dilution that results in a ≥50% reduction in the number of plaques compared to the virus control. A regression analysis can be used to interpolate the exact dilution that achieves the 50% or 80% cutoff.

Table 2: Example Neutralization Data from EVD Survivors

| Sample ID        | Assay Type       | Titer (PRNT50) | Neutralization at<br>1:80 Dilution |
|------------------|------------------|----------------|------------------------------------|
| Survivor 01      | Live EBOV PRNT   | 1:320          | 95%                                |
| Survivor 02      | Live EBOV PRNT   | 1:80           | 62%                                |
| Survivor 03      | Live EBOV PRNT   | <1:20          | 15%                                |
| Vaccinee 01      | Pseudovirus PRNT | 1:640          | 98%                                |
| Negative Control | Live EBOV PRNT   | <1:20          | <10%                               |

Note: Data in Table 2 is illustrative and based on typical results reported in literature. Actual results will vary. Studies have shown a high degree of correlation between BSL-4 PRNT and BSL-2 pseudovirus-based assays, validating the use of the safer BSL-2 methods for evaluating neutralizing antibodies in many applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]



- 2. sitesv2.anses.fr [sitesv2.anses.fr]
- 3. High degree of correlation between Ebola virus BSL-4 neutralization assays and pseudotyped VSV BSL-2 fluorescence reduction neutralization test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes: Plaque Reduction Neutralization Test (PRNT) for Ebolavirus (EBOV)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2605485#plaque-reduction-neutralization-test-prnt-for-ebov-in-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com